4-[(2-methoxyphenyl)methyl]-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
5-[(2-methoxyphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2O/c1-14-11-5-3-2-4-9(11)6-10-7-12-8-13-10/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChI Key |
AMHFVWFYEUUITF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2=CN=CN2 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Pathways for 4 2 Methoxyphenyl Methyl 1h Imidazole and Its Derivatives
Established Synthetic Pathways for the 4-[(2-methoxyphenyl)methyl]-1H-imidazole Core Structurewikipedia.orgasianpubs.org
The construction of the this compound scaffold can be achieved through well-established multicomponent reactions, most notably the Debus-Radziszewski imidazole (B134444) synthesis. wikipedia.orgijprajournal.com This method offers a convergent approach to the imidazole core by combining a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia (B1221849). wikipedia.org
Identification of Key Precursor Reactants and Optimal Reaction Conditionswikipedia.orgijprajournal.comjetir.org
The synthesis of this compound via the Debus-Radziszewski reaction necessitates the following key precursors:
1,2-Dicarbonyl Compound: Glyoxal (B1671930) is a common and simple 1,2-dicarbonyl starting material.
Aldehyde: 2-Methoxybenzaldehyde provides the (2-methoxyphenyl)methyl substituent at the 4-position of the imidazole ring.
Ammonia Source: Ammonium (B1175870) acetate (B1210297) is frequently used as the ammonia source in this reaction. ijprajournal.com
Optimal reaction conditions for this synthesis typically involve heating the reactants in a suitable solvent, such as glacial acetic acid, which can also act as a catalyst. jetir.org The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and minimize the formation of byproducts. ijprajournal.com
| Precursor Reactant | Role in Synthesis |
| Glyoxal | Forms the C4-C5 bond of the imidazole ring. |
| 2-Methoxybenzaldehyde | Provides the (2-methoxyphenyl)methyl substituent. |
| Ammonium Acetate | Acts as the source of both nitrogen atoms in the imidazole ring. |
Elucidation of Mechanistic Considerations in the Formation of the this compound Scaffoldwikipedia.orgresearchgate.netresearchgate.net
The mechanism of the Debus-Radziszewski synthesis for this compound is believed to proceed through a series of condensation reactions. wikipedia.orgresearchgate.net The proposed pathway involves two main stages:
Formation of a Diimine Intermediate: The 1,2-dicarbonyl compound (glyoxal) reacts with two equivalents of ammonia (from ammonium acetate) to form a diimine intermediate. wikipedia.orgresearchgate.net
Condensation with the Aldehyde: The diimine intermediate then undergoes condensation with 2-methoxybenzaldehyde. This is followed by cyclization and subsequent oxidation (aromatization) to yield the final this compound product. wikipedia.orgresearchgate.net
Advanced Synthetic Strategies for Directed Imidazole Derivatization
Once the core this compound structure is synthesized, further derivatization can be achieved through various advanced synthetic strategies. These methods allow for the regioselective functionalization of the imidazole ring and modification of the peripheral 2-methoxyphenyl group.
Regioselective Functionalization Approaches on the Imidazole Ring Systemnih.govsci-hub.senih.govrsc.orgotago.ac.nz
The imidazole ring possesses multiple sites for functionalization (N-1, C-2, and C-5). Achieving regioselectivity in these reactions is a key challenge. nih.gov
N-Alkylation: The N-1 position of the imidazole ring can be alkylated using various alkyl halides. otago.ac.nz The regioselectivity of N-alkylation in unsymmetrically substituted imidazoles can be influenced by steric and electronic factors of the substituents on the ring, as well as the nature of the alkylating agent and reaction conditions. otago.ac.nz For instance, in the presence of a base, alkylation typically occurs at the less sterically hindered nitrogen atom. mdpi.com Zeolites have also been employed as catalysts to achieve regioselective N-alkylation with alcohols. rsc.org
C-H Functionalization: Direct C-H functionalization offers an atom-economical approach to introduce new substituents onto the imidazole core. nih.govsci-hub.se Palladium-catalyzed C-H arylation has been successfully employed for the regioselective introduction of aryl groups at the C-2 and C-5 positions. nih.gov The reactivity of the C-H bonds in imidazole generally follows the order C-5 > C-2 > C-4. nih.gov Nickel catalysis has also been utilized for the C-2 arylation and alkenylation of imidazoles. nih.gov
| Functionalization Site | Reagents and Conditions |
| N-1 | Alkyl halides in the presence of a base (e.g., K2CO3) or zeolites with alcohols. rsc.orgmdpi.com |
| C-2 | Pd or Ni catalysts with aryl/alkenyl halides or pseudohalides. nih.govnih.gov |
| C-5 | Pd catalysts with aryl halides. nih.gov |
Diversification and Modification of the 2-Methoxyphenyl Moietyjapsonline.comjksus.org
The 2-methoxyphenyl group offers opportunities for further structural diversification.
O-Demethylation: The methoxy (B1213986) group can be cleaved to yield the corresponding phenol (B47542) derivative. This transformation can be achieved using various reagents, including strong acids like hydrobromic acid or Lewis acids such as boron tribromide. jksus.org This phenolic hydroxyl group can then be used for further functionalization, for example, through etherification or esterification reactions.
Modification of the Phenyl Ring: The phenyl ring of the 2-methoxyphenyl moiety can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing methoxy and methylene-imidazole groups.
| Modification | Reagents and Conditions |
| O-Demethylation | Strong acids (e.g., HBr) or Lewis acids (e.g., BBr3). jksus.org |
| Phenyl Ring Functionalization | Electrophilic aromatic substitution reagents (e.g., nitrating or halogenating agents). |
Integration of Sustainable and Green Chemistry Principles in Imidazole Synthesismdpi.comnumberanalytics.comresearchgate.netnih.govorientjchem.orgias.ac.in
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies for imidazole derivatives. researchgate.netnih.govias.ac.in
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Debus-Radziszewski reaction, often leading to higher yields and shorter reaction times compared to conventional heating methods. ijprajournal.comorientjchem.org This technique is considered a green chemistry approach due to its energy efficiency. orientjchem.org
Ultrasound-Assisted Synthesis: Sonication is another green technique that has been successfully applied to the synthesis of substituted imidazoles. mdpi.com Ultrasound irradiation can enhance reaction rates and yields in multicomponent reactions for imidazole synthesis. mdpi.com
Biocatalysis: The use of biocatalysts, such as enzymes, in organic synthesis is a cornerstone of green chemistry. While specific examples for the synthesis of this compound are not prevalent, the general application of biocatalysis in the synthesis of imidazole derivatives is an area of growing interest.
| Green Chemistry Approach | Advantages |
| Microwave Irradiation | Reduced reaction times, higher yields, energy efficiency. ijprajournal.comorientjchem.org |
| Ultrasound Assistance | Enhanced reaction rates, improved yields, milder reaction conditions. mdpi.com |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |
Exploration of Catalytic Systems and Reaction Optimization in Imidazole Synthesis
The synthesis of substituted imidazoles, including derivatives of this compound, is frequently achieved through one-pot condensation reactions. The choice of catalyst is pivotal in these syntheses, influencing reaction rates, yields, and purity. A variety of catalytic systems, ranging from heterogeneous solid acids to homogeneous metal catalysts and organocatalysts, have been explored for the synthesis of the imidazole nucleus.
Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture, potential for recyclability, and often environmentally benign nature. Zeolites, such as ZSM-11 and MCM-41, have demonstrated high catalytic activity in the synthesis of tetrasubstituted imidazoles under solvent-free conditions. nih.govresearchgate.net These solid acid catalysts facilitate the condensation of key intermediates, such as a 1,2-dicarbonyl compound, an aldehyde, an amine, and an ammonia source. nih.govresearchgate.net The reaction conditions are often optimized by varying parameters like temperature and catalyst loading to achieve high yields in shorter reaction times. nih.gov For instance, the use of ZSM-11 has been shown to be effective in solvent-free conditions, simplifying the work-up procedure. nih.gov
In addition to zeolites, other solid-supported catalysts and nanoparticles have been employed. For example, ZnFe₂O₄ nanoparticles have been utilized, where the iron is proposed to act as a Lewis acid, activating carbonyl groups towards nucleophilic attack. rsc.org Metal-free catalytic systems are also prevalent. rsc.org Ionic liquids, particularly those based on 1,4-diazabicyclo[2.2.2]octane (DABCO), have been used to promote the synthesis of tri- and tetra-substituted imidazoles, often with the aid of sonication to enhance the reaction rate. rsc.org
Homogeneous catalysts, including various metal salts and complexes, have also been extensively studied. Diruthenium(II) catalysts have been used in "borrowing hydrogen" processes, allowing for the synthesis of NH-imidazoles with regioselective substitution. rsc.org Deep eutectic solvents, such as urea/zinc(II) dichloride, can also serve as both the solvent and the catalyst. rsc.org The optimization of these reactions often involves screening different solvents, bases, and temperatures to maximize the yield of the desired imidazole product. A design of experiments (DoE) approach can be systematically employed to identify the optimal reaction conditions, considering factors like temperature, reaction time, and molar ratios of reactants. acs.org
The following interactive table summarizes various catalytic systems that have been applied to the synthesis of substituted imidazoles, which could be adapted for the synthesis of this compound.
| Catalyst System | Reactants | Conditions | Yield | Reference |
| ZSM-11 Zeolite | 1,2-Diketone, Aldehyde, Aniline, Ammonium Acetate | Solvent-free | Excellent | nih.gov |
| MCM-41 | Benzil, Aldehyde, Amine, Ammonium Acetate | Solvent-free | Excellent | researchgate.net |
| p-Toluenesulfonic acid (p-TsOH) | Benzil, Aldehyde, Amine, Ammonium Acetate | Solvent-free | Excellent | researchgate.net |
| Diruthenium(II) complex | Alcohols, Amines | Aerobic | Good | rsc.org |
| Urea/Zinc(II) dichloride | Aldehyde, Benzil, Ammonium Acetate | Not specified | Good | rsc.org |
| DABCO-based ionic liquid | Aldehyde, 1,2-Diketone, Amine/Ammonium Acetate | Aqueous, Sonication | Excellent | rsc.org |
| Elemental Sulfur | Ketones, Amines | Solvent-free | Good | rsc.org |
| N-Heterocyclic Carbene (NHC) | Aldehydes, Ammonium Acetate, (in situ Benzoin) | Water, Microwave | High | researchgate.net |
Reaction optimization is a critical aspect of developing efficient synthetic routes. For imidazole synthesis, this often involves a systematic study of various parameters. The choice of solvent can significantly impact the reaction outcome. While solvent-free conditions are often preferred for their environmental benefits, solvents like ethanol, acetonitrile, or dimethylformamide (DMF) are also commonly used. nih.govderpharmachemica.com Temperature is another crucial factor, with many reactions being conducted at elevated temperatures or under reflux. orgsyn.orgprepchem.com However, some methods are effective at room temperature. derpharmachemica.com The molar ratios of the reactants, particularly the ammonia source (e.g., ammonium acetate), are also optimized to drive the reaction to completion. asianpubs.org Microwave-assisted synthesis has emerged as a powerful tool for accelerating these reactions, often leading to significantly reduced reaction times and improved yields. researchgate.net
Methodologies for Purification and Isolation of Synthesized Imidazole Compounds
The purification and isolation of the target imidazole compound from the reaction mixture are essential steps to obtain a product of high purity. The choice of purification method depends on the physical properties of the compound (e.g., solid or oil), its stability, and the nature of the impurities present.
For solid imidazole derivatives, recrystallization is a commonly employed and effective purification technique. nih.gov This method relies on the difference in solubility of the desired compound and the impurities in a suitable solvent or solvent system at different temperatures. Ethanol is a frequently used solvent for the recrystallization of imidazole derivatives. nih.govasianpubs.org The process typically involves dissolving the crude product in a minimal amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The purified product is then collected by filtration.
Column chromatography is a versatile and widely used method for the purification of a broad range of organic compounds, including imidazoles. prepchem.com This technique separates compounds based on their differential adsorption onto a stationary phase (commonly silica (B1680970) gel) as they are eluted with a mobile phase (a solvent or a mixture of solvents). For imidazole derivatives, solvent systems such as ethyl acetate/hexane or mixtures of diisopropyl ether and hexanes have been used. orgsyn.orgacs.orgnih.gov Flash chromatography, a variation of column chromatography that uses pressure to increase the flow rate of the mobile phase, can significantly reduce the purification time. nih.gov After chromatography, the fractions containing the pure product are combined, and the solvent is removed under reduced pressure. prepchem.comnih.gov
In cases where regioisomers are formed during the synthesis, their separation can be challenging. A patented method for the isolation of a specific imidazole regioisomer involves selective precipitation. google.com This process entails treating a mixture of regioisomers with a strong acid (e.g., p-toluenesulfonic acid, hydrochloric acid) in a suitable solvent. google.com One of the regioisomers selectively forms a salt and precipitates out of the solution, allowing for its isolation by filtration. google.com
The purity of the final compound is typically assessed using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry. orgsyn.org
The following table outlines common purification techniques used for imidazole derivatives.
| Purification Method | Description | Typical Solvents/Reagents | Reference |
| Recrystallization | Purification of solid compounds based on differential solubility. | Ethanol, Acetic acid/water | nih.govasianpubs.orgmdpi.com |
| Column Chromatography | Separation based on differential adsorption on a stationary phase. | Ethyl acetate/Hexane, Ethanol/Chloroform | prepchem.comacs.orgnih.gov |
| Selective Precipitation | Isolation of a specific regioisomer by forming an insoluble salt. | Strong acids (e.g., p-TsOH, HCl) in solvents like ethyl acetate or MIBK | google.com |
| Washing/Trituration | Removal of impurities by washing the crude solid with a solvent in which the desired compound is poorly soluble. | Water, Diisopropyl ether/Hexanes | orgsyn.org |
Advanced Spectroscopic Characterization and Structural Elucidation of 4 2 Methoxyphenyl Methyl 1h Imidazole and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 4-[(2-methoxyphenyl)methyl]-1H-imidazole, both ¹H and ¹³C NMR provide critical information regarding the electronic environment of each atom, enabling a complete structural assignment.
Detailed Chemical Shift Analysis and Proton/Carbon Environmental Characterization
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the imidazole (B134444) ring, the methylene (B1212753) bridge, and the 2-methoxyphenyl group. The imidazole protons typically appear in the aromatic region of the spectrum. Specifically, the proton at the C2 position of the imidazole ring is expected to resonate as a singlet at a higher chemical shift (typically δ 7.5-7.8 ppm) due to the electron-withdrawing effect of the adjacent nitrogen atoms. The proton at the C5 position would appear as a singlet at a slightly lower chemical shift (around δ 6.8-7.0 ppm).
The methylene bridge protons (-CH₂-) connecting the two ring systems are anticipated to produce a singlet around δ 3.9-4.1 ppm. The protons of the 2-methoxyphenyl ring will exhibit a complex multiplet pattern in the aromatic region (δ 6.8-7.3 ppm), characteristic of an ortho-substituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet, typically resonating around δ 3.8 ppm. iucr.orgresearchgate.net
The ¹³C NMR spectrum provides complementary information. The carbons of the imidazole ring are expected at approximately δ 135 ppm (C2), δ 118 ppm (C5), and a quaternary carbon (C4) around δ 130 ppm. The methylene bridge carbon signal is predicted to be in the range of δ 30-35 ppm. For the 2-methoxyphenyl group, the carbon bearing the methoxy group (C-O) would appear at a high chemical shift (around δ 157 ppm), while the other aromatic carbons would resonate between δ 110 and δ 130 ppm. The methoxy carbon itself is expected around δ 55 ppm. iucr.orgchemicalbook.comrsc.org
| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
|---|---|---|
| Imidazole H-2 | ~7.6 | ~135.0 |
| Imidazole H-5 | ~6.9 | ~118.0 |
| Imidazole C-4 | - | ~130.0 |
| Methylene (-CH₂-) | ~4.0 | ~32.0 |
| Methoxyphenyl (aromatic H) | 6.8-7.3 (multiplet) | 110.0-130.0 |
| Methoxyphenyl (C-O) | - | ~157.0 |
| Methoxy (-OCH₃) | ~3.8 | ~55.5 |
Application of Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis
To confirm the assignments made from one-dimensional NMR spectra and to gain insight into the molecule's connectivity and spatial arrangement, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.
A COSY spectrum would reveal the coupling between adjacent protons. For instance, it would show correlations between the protons on the 2-methoxyphenyl ring, confirming their relative positions. An HSQC experiment correlates protons with their directly attached carbons. This would definitively link the proton signals of the methylene bridge and the methoxy group to their corresponding carbon signals, solidifying their assignments.
Furthermore, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum can establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, HMBC would show a correlation from the methylene protons to the C4 and C5 carbons of the imidazole ring, as well as to the carbons of the phenyl ring, thereby confirming the linkage between the two aromatic systems via the methylene bridge.
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Studies
Analysis of Characteristic Vibrational Modes Associated with the Imidazole and Methoxyphenyl Entities
The FTIR spectrum of this compound is expected to display a series of characteristic absorption bands. The N-H stretching vibration of the imidazole ring should appear as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic rings and the methylene group are expected in the 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹ regions, respectively.
The C=N and C=C stretching vibrations of the imidazole and phenyl rings will give rise to several bands in the 1450-1620 cm⁻¹ region. The C-N stretching of the imidazole ring is typically observed around 1300-1350 cm⁻¹. The prominent C-O stretching vibration of the methoxy group is a key feature and is expected to show a strong band around 1240-1260 cm⁻¹ for the asymmetric stretch and around 1020-1040 cm⁻¹ for the symmetric stretch. rsc.orgresearchgate.net
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Associated Functional Group |
|---|---|---|
| N-H Stretch | 3100-3300 (broad) | Imidazole |
| Aromatic C-H Stretch | 3000-3100 | Imidazole, Phenyl |
| Aliphatic C-H Stretch | 2850-2960 | Methylene, Methoxy |
| C=N / C=C Stretch | 1450-1620 | Imidazole, Phenyl |
| Asymmetric C-O Stretch | 1240-1260 | Methoxy |
| Symmetric C-O Stretch | 1020-1040 | Methoxy |
Elucidation of Conformational Aspects through Vibrational Signatures
Subtle shifts in the vibrational frequencies can provide insights into the conformational preferences of the molecule. The relative orientation of the 2-methoxyphenyl group with respect to the imidazole ring can influence the positions and intensities of certain bands, particularly the out-of-plane bending modes of the aromatic C-H bonds, which appear below 900 cm⁻¹. Computational studies, in conjunction with experimental data, can help in assigning these conformational-sensitive modes and understanding the molecule's preferred geometry.
Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₂N₂O), the expected exact mass is approximately 188.0950 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy.
Upon electron impact ionization, the molecular ion peak (M⁺) at m/z 188 would be observed. The primary fragmentation pathway is expected to be the cleavage of the benzylic C-C bond, which is typically the weakest bond. This would result in the formation of a stable 2-methoxybenzyl cation (tropylium-type ion) at m/z 121. This fragment is often the base peak in the spectrum of such compounds. The other resulting fragment would be the methyl-imidazole radical.
Another possible fragmentation could involve the loss of the methoxy group (-OCH₃) from the molecular ion, leading to a peak at m/z 157. Subsequent fragmentation of the 2-methoxybenzyl cation could involve the loss of a formyl radical (-CHO) to give a peak at m/z 91, or the loss of carbon monoxide (CO) to yield a fragment at m/z 93. The imidazole ring itself is relatively stable, but can fragment to produce characteristic ions. researchgate.netjournalijdr.com
| m/z (predicted) | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 188 | [M]⁺ | Molecular Ion |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage (loss of C₃H₃N₂) |
| 157 | [M - OCH₃]⁺ | Loss of methoxy radical |
| 91 | [C₇H₇]⁺ | From m/z 121 (loss of CHO) |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For imidazole-containing compounds, this technique reveals crucial details about molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal lattice.
Analysis of Crystal Packing Motifs and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The supramolecular architecture of imidazole derivatives in the solid state is dictated by a variety of non-covalent interactions. The imidazole ring itself is an excellent hydrogen bond donor (via the N-H group) and acceptor (via the sp²-hybridized nitrogen). nih.govresearchgate.net This dual capability allows for the formation of robust hydrogen-bonding networks, which are fundamental to the structure and function of many biological systems containing the imidazole moiety of histidine. nih.gov
In the crystal structures of analogous compounds, such as 1-(4-methoxyphenyl)-1H-imidazole, intermolecular interactions are dominated by weak C—H⋯N and C—H⋯O hydrogen bonds. iucr.orgiucr.org For instance, in 1-(4-methoxyphenyl)-1H-imidazole, molecules are linked via C—H⋯N interactions, forming chains along a crystallographic axis. researchgate.netresearchgate.net Similarly, in the related structure of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, symmetry-related molecules are connected by intermolecular N—H⋯N hydrogen bonds, creating one-dimensional chains. nih.govresearchgate.net
Table 1: Intermolecular Interactions in Imidazole Analogs
| Compound | Interaction Type | Description |
|---|---|---|
| 1-(4-methoxyphenyl)-1H-imidazole | C—H⋯N/O | Molecules are held together by weak C—H⋯N and C—H⋯O interactions. iucr.orgiucr.org |
| 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | N—H⋯N | Molecules are linked into one-dimensional chains via N—H⋯N hydrogen bonds. nih.gov |
| (E)-1-methyl-2-[2-(2-methoxphenyl)ethenyl]-4-nitro-1H-imidazole | π-π stacking | Strong stacking interactions observed between aromatic rings with centroid-centroid distances of 3.457 Å to 3.544 Å. nih.gov |
Detailed Conformational Analysis and Dihedral Angle Characterization
The relative orientation of the different fragments within a molecule is described by dihedral angles. For this compound and its analogs, a key conformational feature is the dihedral angle between the planes of the imidazole ring and the (methoxy)phenyl ring. This angle is influenced by steric hindrance and the nature of the linker between the two rings.
In the solid state, benzylideneanilines, which share structural similarities, typically adopt a nonplanar conformation, which affects the π-electron conjugation across the molecule. nih.gov For phenyl-imidazole derivatives, the dihedral angle between the two rings can vary significantly. For example, in 1-(4-methoxyphenyl)-1H-imidazole, the angle between the mean planes of the imidazole and arene rings is 43.67 (4)°. iucr.orgiucr.org In contrast, the analog 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole exhibits a much smaller dihedral angle of 14.86 (16)°. nih.govresearchgate.net Another related compound, 4-(4-fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole, shows dihedral angles of 14.30 (7)° and 33.39 (7)° between the imidazole ring and the two different phenyl rings. nih.gov These variations highlight the conformational flexibility of such molecules and the influence of substitution patterns on their solid-state geometry.
Table 2: Dihedral Angles in Phenyl-Imidazole Analogs
| Compound | Rings | Dihedral Angle (°) |
|---|---|---|
| 1-(4-methoxyphenyl)-1H-imidazole | Imidazole and Phenyl | 43.67 (4) iucr.org |
| 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | Imidazole and Phenyl | 14.86 (16) nih.gov |
| 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole | Imidazole and 4-Fluorophenyl | 14.30 (7) nih.gov |
| 4-(4-Fluorophenyl)-1-methoxymethyl-2-phenyl-1H-imidazole | Imidazole and Phenyl | 33.39 (7) nih.gov |
Electronic Spectroscopy: UV-Visible (UV-Vis) Spectroscopy and Photoluminescence Studies
Electronic spectroscopy provides valuable information about the electronic structure and photophysical properties of molecules. UV-Vis absorption spectroscopy probes the electronic transitions from the ground state to excited states, while photoluminescence studies investigate the emission of light as the molecule returns from an excited state to the ground state.
Characterization of Electronic Transitions and Absorption Maxima
Imidazole and its derivatives typically exhibit characteristic absorption bands in the UV region. The imidazole ring itself has a characteristic absorption peak around 217 nm, which is attributed to a π → π* electronic transition of the C=N bond. researchgate.net A weaker absorption, often observed as a shoulder, can be attributed to an n → π* transition. researchgate.net
For substituted imidazoles, the position and intensity of the absorption maxima (λmax) are sensitive to the nature and position of the substituents, as well as the solvent polarity. rsc.orgmdpi.com In aryl-substituted imidazoles, the conjugation between the imidazole and the aromatic ring leads to a bathochromic (red) shift of the absorption bands. For example, 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol (B47542) shows an absorption peak at 340 nm, corresponding to a π→π* transition. researchgate.net A series of imidazole derivatives designed as fluorophores showed absorption maxima around 300 nm in methanol. acs.org The introduction of electron-donating or electron-withdrawing groups can further tune these properties. The electronic transitions are generally of a ππ* character. mdpi.comresearchgate.net
Table 3: UV-Visible Absorption Maxima for Imidazole Derivatives
| Compound/Class | Solvent | Absorption Maxima (λmax, nm) | Transition Type |
|---|---|---|---|
| Imidazole | - | ~217 | π → π* researchgate.net |
| Imidazole-2-carbaldehyde | - | 280 | - researchgate.net |
| Cinnamic Imidazole Derivatives (4a-c) | Methanol | ~300 | - acs.org |
| 4-(4,5-Diphenyl-1H-imidazol-2-yl) phenol | DMF | 340, 406 | π → π* researchgate.net |
Investigation of Luminescence Properties and Quantum Yields
Many imidazole derivatives are known to be fluorescent, making them useful as fluorophores and biological probes. nih.govresearchgate.net Their luminescence properties, such as emission wavelength and fluorescence quantum yield (ΦF), are highly dependent on their molecular structure and environment. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key measure of the efficiency of the fluorescence process.
The emission is often sensitive to solvent polarity, with increased solvent polarity sometimes leading to fluorescence quenching (diminished intensity). rsc.org For instance, some 2-(phenanthro[9,10-d]imidazol-2-yl)pyridine derivatives display quantum yields approaching unity in non-polar solvents but are quenched in polar environments. researchgate.net However, other systems show the opposite behavior.
High fluorescence quantum yields are desirable for applications in materials science and bioimaging. nih.gov A series of 1,4-phenylene-spaced bis-imidazoles were reported to have fluorescence quantum yields as high as 0.90. nih.gov Another study on a novel imidazole derivative reported a relative fluorescence quantum yield of 0.29 in acetonitrile. mdpi.com The quantum yields of imidazole-based fluorophores can be significantly influenced by their environment; for example, the fluorescence of one derivative increased from a quantum yield of 0.014 in water to 0.15 in the more viscous solvent glycerol, indicating sensitivity to molecular motion restrictions. nih.gov
Table 4: Luminescence Properties of Selected Imidazole Analogs
| Compound/Class | Solvent | Emission Maxima (λem, nm) | Quantum Yield (ΦF) |
|---|---|---|---|
| 1,4-phenylene-spaced bis-imidazoles | - | - | up to 0.90 nih.gov |
| Imidazole derivative 3 | Acetonitrile | 374 | 0.29 mdpi.com |
| 2-(phenanthro[9,10-d]imidazol-2-yl)pyridine derivatives | Non-polar Solvents | - | Approaching 1.0 researchgate.net |
| Tripodal Imidazole Chromophores | Toluene | 393 | 0.10 rsc.org |
| Tripodal Imidazole Chromophores | Acetonitrile | - | 0.43 rsc.org |
| 1H-Imidazol-5-yl-vinyl-benz[e]indolium | Water | - | 0.014 nih.gov |
Computational and Theoretical Investigations of Molecular Structure and Reactivity of 4 2 Methoxyphenyl Methyl 1h Imidazole and Its Analogs
Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methodologies
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic and structural properties of imidazole-based compounds. nih.govnih.gov DFT methods provide a balance between computational cost and accuracy, making them suitable for analyzing molecules of this size. These calculations can predict optimized geometries, vibrational frequencies, electronic properties like molecular orbitals, and the potential for nonlinear optical (NLO) applications. bohrium.comacs.org Studies on various imidazole (B134444) derivatives frequently employ hybrid functionals like B3LYP to achieve results that correlate well with experimental findings. ijrar.orgacadpubl.eu
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For imidazole derivatives, DFT calculations are used to predict key structural parameters such as bond lengths, bond angles, and dihedral angles. ijrar.orgnih.gov
| Compound | Parameter | Value | Method |
|---|---|---|---|
| 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | Dihedral Angle (Benzene-Imidazole) | 14.86° | X-ray Diffraction |
| 1-(4-methoxyphenyl)-1H-imidazole | Dihedral Angle (Arene-Imidazole) | 43.67° | X-ray Diffraction |
The electronic properties of a molecule are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). pesquisaonline.net The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. nih.govirjweb.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org This gap is also indicative of the potential for intramolecular charge transfer (ICT), a key process in many chemical and biological systems. pesquisaonline.net For example, in the analysis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the HOMO-LUMO energy gap was calculated to be 3.50 eV. mdpi.com In studies of other imidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the imidazole ring and sulfur atoms, while the LUMO is distributed over other parts of the structure, facilitating charge transfer. orientjchem.org
| Compound / Analog | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |
|---|---|---|---|
| Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate | -5.49 | -1.99 | 3.50 |
| N-((1H- benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine | -6.2967 | -1.8096 | 4.4871 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. pesquisaonline.netnih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. mdpi.com
Typically, regions with negative electrostatic potential, shown in red and yellow, are electron-rich and susceptible to electrophilic attack. nih.govnih.gov These often correspond to lone pairs of heteroatoms like nitrogen and oxygen. Conversely, regions with positive potential, colored blue, are electron-poor and are sites for nucleophilic attack, often located around hydrogen atoms attached to electronegative atoms. pesquisaonline.netmdpi.com For imidazole derivatives, MEP analyses consistently show negative potential regions around the nitrogen atoms of the imidazole ring, identifying them as key sites for interaction and reaction. pesquisaonline.netmdpi.com The area around the methoxy (B1213986) group's oxygen atom would also be expected to show negative potential, while the N-H proton of the imidazole ring would be a site of positive potential. pesquisaonline.net
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the delocalization of electron density within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, quantifying their stabilization energy. nih.gov These hyperconjugative interactions are crucial for molecular stability. acadpubl.eu
The investigation of nonlinear optical (NLO) properties is a significant area of materials science, with applications in telecommunications and optical data processing. nih.govacs.org A molecule's NLO response is determined by its polarizability (α) and hyperpolarizabilities (β for the first and γ for the second). DFT calculations are a reliable method for predicting these properties. nih.gov
Molecules with large delocalized π-electron systems, donor-π-acceptor architectures, and significant intramolecular charge transfer often exhibit high hyperpolarizability values. nih.gov Imidazole derivatives have been identified as promising candidates for NLO materials. researchgate.net Theoretical calculations for 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide and its analogs have been performed to determine their first and second hyperpolarizability, indicating their potential in NLO applications. nih.govresearchgate.net For instance, the first hyperpolarizability of a similar derivative, 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (CLMPDI), was found to be 20.15 times that of the standard NLO material urea, highlighting the significant NLO potential within this class of compounds. researchgate.net
| Compound Analog | First Hyperpolarizability (β) | Comparison to Urea |
|---|---|---|
| 2-chloro-1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole (CLMPDI) | 2.619 x 10-30 esu | 20.15 times greater |
| 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole (BPCLDI) | 0.793 x 10-30 esu | 6.10 times greater |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability Assessment
While quantum chemical calculations analyze static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the assessment of conformational stability and flexibility in a simulated environment, such as in a solvent like water. researchgate.net
For imidazole derivatives, MD simulations can be used to study the stability of different conformations and their interactions with solvent molecules. pensoft.net A key metric used in these simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of a molecule's structure from an initial reference structure over the course of the simulation. pensoft.net A low and stable RMSD value indicates that the molecule maintains a stable conformation. mdpi.com Such simulations are crucial for understanding how the molecule might behave in a biological or solution-phase environment, providing a bridge between theoretical calculations and real-world applications. researchgate.net
Selection of Appropriate Simulation Protocols and Force Field Parameters
In hypothetical computational studies of 4-[(2-methoxyphenyl)methyl]-1H-imidazole, the selection of appropriate simulation protocols and force field parameters would be a critical first step. The choice of a force field, which is a set of empirical energy functions used to calculate the potential energy of a system of atoms, would depend on the specific properties being investigated. For instance, force fields like AMBER or CHARMM are commonly used for biomolecular simulations, while OPLS (Optimized Potentials for Liquid Simulations) is often employed for organic molecules.
The parameterization process for a novel compound like this compound would involve assigning atom types, bond, angle, and dihedral parameters, as well as non-bonded parameters. These parameters are typically derived from quantum mechanical calculations or experimental data. The accuracy of the subsequent molecular dynamics simulations would be highly dependent on the quality of these parameters.
Trajectory Analysis and Exploration of Conformational Space
Following the setup of a simulation protocol, molecular dynamics simulations would be performed to explore the conformational space of this compound. This involves simulating the motion of the atoms over time, generating a trajectory that provides insights into the molecule's dynamic behavior.
Analysis of this trajectory would reveal the accessible conformations of the molecule, the relative energies of these conformations, and the transitions between them. Techniques such as root-mean-square deviation (RMSD) analysis, principal component analysis (PCA), and clustering algorithms would be employed to identify the dominant conformational states. For a molecule with a flexible methyl-linker between two aromatic rings, such as this compound, this analysis would be crucial for understanding its three-dimensional structure and how it might interact with other molecules.
In Silico Prediction of Chemical Reactivity and Reaction Mechanisms
Computational methods are also invaluable for predicting the chemical reactivity of a molecule and elucidating potential reaction mechanisms. These in silico approaches can provide a level of detail that is often difficult to obtain through experimental methods alone.
Transition State Modeling and Reaction Pathway Characterization
To study a chemical reaction involving this compound, researchers would first identify the reactants and products. Quantum mechanical methods, such as Density Functional Theory (DFT), would then be used to locate the transition state structure, which represents the highest energy point along the reaction coordinate.
The characterization of the reaction pathway would involve calculating the minimum energy path (MEP) connecting the reactants, transition state, and products. This provides a detailed picture of the energy landscape of the reaction, including the activation energy, which is a key determinant of the reaction rate.
Theoretical Prediction of Regioselectivity in Chemical Transformations
For reactions where multiple products can be formed, computational chemistry can be used to predict the regioselectivity. This involves comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation energy is expected to be the major reaction pathway, leading to the predominant product.
For this compound, this could be relevant in electrophilic substitution reactions on either the imidazole or the methoxyphenyl ring. By calculating the relative stabilities of the possible intermediates and transition states, the most likely site of reaction could be predicted.
Structure Activity Relationship Sar and Ligand Design Principles for 4 2 Methoxyphenyl Methyl 1h Imidazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) Studies on Imidazole (B134444) Derivatives
QSAR studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For imidazole derivatives, these studies are crucial for understanding the structural requirements for potent biological modulation. nih.gov
The foundation of a robust QSAR model lies in the selection of appropriate molecular descriptors, which are numerical representations of a molecule's physicochemical properties. These descriptors can be broadly categorized into electronic (e.g., partial atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices) parameters.
For imidazole-based α2-adrenoceptor agonists, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are often employed. nih.gov In CoMFA, molecules in a training set are aligned, and their steric and electrostatic fields are calculated at various points on a 3D grid. A predictive model is then developed using statistical techniques like Partial Least Squares (PLS) regression to correlate variations in these fields with changes in biological activity (e.g., binding affinity). The statistical validation of such models is critical to ensure their predictive power for new, untested compounds. nih.gov
Table 1: Common Molecular Descriptors in QSAR Studies
| Descriptor Class | Examples | Description |
|---|---|---|
| Electronic | Partial Charges, Dipole Moment, HOMO/LUMO Energies | Describes the electron distribution and reactivity of the molecule. |
| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Relates to the size and shape of the molecule, influencing its fit into a binding site. |
| Hydrophobic | LogP, LogD | Quantifies the lipophilicity of the molecule, affecting membrane permeability and binding. |
| Topological | Connectivity Indices, Wiener Index | Represents the atomic arrangement and branching of the molecular structure. |
| 3D-Field Based | CoMFA/CoMSIA Fields (Steric, Electrostatic, Hydrophobic) | Describes the molecule's interaction fields in 3D space, crucial for receptor binding. |
Through QSAR and traditional SAR studies, specific structural features of imidazole derivatives have been correlated with their biological activity, particularly as α2-adrenoceptor modulators.
The Imidazole Ring: The imidazole core is a critical pharmacophoric element. Its basic nitrogen atom can be protonated at physiological pH, allowing it to form a key ionic interaction with a conserved aspartate residue in the binding pocket of α2-adrenoceptors.
The Phenyl Ring: The substitution pattern on the phenyl ring significantly influences potency and selectivity. For 4-[(2-methoxyphenyl)methyl]-1H-imidazole, the ortho-methoxy group is a key feature. Its position and electronic properties can affect the conformation of the molecule and its interaction with the receptor.
The Methylene (B1212753) Bridge: The linker between the imidazole and phenyl rings provides conformational flexibility. Modifications to this bridge, such as adding substituents or altering its length, can impact how the two ring systems are oriented within the receptor's binding site. Studies on related analogs show that the nature and chirality of substituents on this bridge play a vital role in maintaining potent activity and selectivity. nih.gov For instance, replacing a methyl group on the bridge with other functionalities can alter whether the compound acts as an agonist or an antagonist. nih.gov
Strategic Application of Bioisosteric Modifications and Scaffold Hopping
Bioisosterism is a medicinal chemistry strategy that involves replacing a functional group in a lead compound with another group that has similar physical or chemical properties to enhance desired pharmacological and pharmacokinetic properties. ufrj.bru-tokyo.ac.jp
For this compound derivatives, bioisosteric replacements can be applied to several parts of the molecule:
Imidazole Ring: The imidazole ring could be replaced with other 5-membered nitrogen-containing heterocycles like pyrazole, triazole, or oxadiazole to modulate basicity, metabolic stability, or receptor interactions. nih.gov
Methoxy (B1213986) Group: The ortho-methoxy group on the phenyl ring can be replaced with other small, electron-donating groups like -OH, -NH2, or even a fluorine atom to fine-tune electronic properties and hydrogen bonding capacity. ufrj.br
Phenyl Ring: The entire phenyl ring could be substituted with other aromatic systems like pyridine (B92270) or thiophene (B33073) to alter solubility, polarity, and potential interactions with the receptor.
Scaffold hopping is a more advanced strategy that aims to replace the core molecular structure (the scaffold) while preserving the 3D arrangement of the key pharmacophoric features. A primary motivation for scaffold hopping away from the imidazole core in α2-agonist design is to improve selectivity and avoid off-target effects, such as activity at imidazoline (B1206853) receptors, which can be caused by the imidazole ring itself. nih.govmdpi.com An ensemble-based computational screening approach could be used to identify entirely new, non-imidazole scaffolds that still satisfy the α2-agonist pharmacophore and bind effectively to the target receptor. mdpi.com
Table 2: Potential Bioisosteric Replacements for this compound
| Original Group | Bioisosteric Replacement | Rationale for Modification |
|---|---|---|
| Imidazole | Triazole, Pyrazole, Oxadiazole | Alter pKa, metabolic stability, and hydrogen bonding patterns. |
| Methoxy (-OCH₃) | Hydroxyl (-OH), Amino (-NH₂), Methyl (-CH₃) | Modify hydrogen bonding capability and electronic properties. |
| Phenyl | Pyridyl, Thienyl, Furan | Change aromaticity, polarity, and potential for new vector interactions. |
Consideration of Ligand Efficiency Metrics in Rational Compound Design
In modern drug discovery, potency alone is not a sufficient measure of a compound's quality. Ligand efficiency (LE) metrics provide a way to evaluate the "quality" of a hit or lead by relating its binding affinity to its size or other physicochemical properties. nih.gov These metrics help guide the optimization process toward compounds that are not just potent but also have favorable drug-like properties.
Key metrics include:
Ligand Efficiency (LE): Normalizes binding energy for the number of non-hydrogen atoms (heavy atom count, HAC). It helps identify smaller compounds that bind efficiently, providing a better starting point for optimization. rgdscience.com
Binding Efficiency Index (BEI): Relates binding affinity (pKd or pIC50) to molecular weight (MW). It is conceptually similar to LE and serves as a measure of binding potency per unit of mass. nih.gov
Lipophilic Ligand Efficiency (LLE or LiPE): Calculated as the difference between pIC50 and LogP. It assesses the balance between potency and lipophilicity, helping to steer lead optimization away from excessively greasy compounds that often have poor pharmacokinetic profiles. nih.gov
When designing new analogs of this compound, medicinal chemists would calculate these metrics for each new compound. The goal is to increase potency (pIC50) without a disproportional increase in size (MW, HAC) or lipophilicity (LogP). A compound that shows a significant improvement in LLE, for example, would be prioritized as it achieves higher potency without accumulating undesirable lipophilicity.
Table 3: Key Ligand Efficiency Metrics in Drug Design
| Metric | Formula | Desired Value | Purpose |
|---|---|---|---|
| Ligand Efficiency (LE) | 1.4 * (-logIC₅₀) / HAC | ≥ 0.3 | To assess the binding efficiency per heavy atom. rgdscience.com |
| Binding Efficiency Index (BEI) | (pIC₅₀ * 1000) / MW | > 18-20 | To relate potency to molecular weight. nih.gov |
| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - LogP | > 5 | To balance potency and lipophilicity, avoiding "grease." nih.gov |
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Mechanistic Insights into Biological Interactions of Imidazole Derivatives in Vitro and in Silico Approaches
Enzyme Inhibition Mechanisms (In Vitro and In Silico Investigations)
Identification of Specific Enzyme Targets Modulated by Imidazole (B134444) Structures
The imidazole scaffold is a prevalent feature in molecules designed to interact with a wide array of biological targets, owing to its unique electronic and structural properties. While direct enzymatic studies on 4-[(2-methoxyphenyl)methyl]-1H-imidazole are not extensively documented in publicly available literature, analysis of structurally related imidazole derivatives through in vitro and in silico methods has revealed modulation of several key enzyme families. These findings provide a strong basis for identifying the potential enzymatic targets for this specific compound.
Prominent among these targets are the Monoamine Oxidases (MAO) , enzymes critical to the metabolism of neurotransmitters. An in vitro study on 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole, a compound sharing the methoxy-phenyl and imidazole-like core, demonstrated potent inhibitory activity against both MAO isoforms. nih.gov It showed a 30-fold higher selectivity for MAO-A, with a mixed and reversible inhibition mechanism. nih.gov This suggests that methoxyphenyl-substituted imidazoles are promising scaffolds for targeting monoamine oxidases.
Another significant class of enzymes susceptible to inhibition by imidazole derivatives is the Cytochrome P450 (CYP450) superfamily. These heme-containing enzymes are central to drug metabolism. Multiple studies have shown that the imidazole moiety can directly interact with the heme iron of CYP450 enzymes, leading to inhibition. For instance, a pyrimidine-imidazole compound was found to be a competitive inhibitor of CYP3A4. nih.gov Similarly, another imidazole derivative was identified as a mechanism-based inactivator of CYP2D6. nih.gov These interactions are critical in understanding the pharmacokinetic profiles of imidazole-based compounds.
In silico and in vitro screenings of other substituted imidazoles have identified additional potential targets. Molecular docking studies of tetra-substituted imidazole derivatives have suggested mushroom tyrosinase as a potential target, indicating a role in modulating pigmentation processes. benthamdirect.com Furthermore, a related benzimidazole (B57391) compound, N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine, was shown to inhibit Leishmania mexicana arginase , an enzyme crucial for the parasite's survival. mdpi.com
These findings collectively suggest that this compound likely interacts with enzymes involved in neurotransmitter metabolism, xenobiotic metabolism, and potentially other pathways, guided by its core structural motifs.
| Enzyme Target | Related Imidazole Compound | Key Findings | Study Type | Reference |
|---|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole | Potent, selective, and reversible inhibitor (Ki = 1.53 µM). | In Vitro | nih.gov |
| Cytochrome P450 3A4 (CYP3A4) | PH-302 (a pyrimidine-imidazole) | Competitive inhibitor (Ki ≈ 2.0 µM); involves direct coordination to heme. | In Vitro | nih.gov |
| Cytochrome P450 2D6 (CYP2D6) | 1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-4-[4-(trifluoromethyl)-2-pyridinyl]piperazine | Mechanism-based inactivator (Ki = 5.5 µM). | In Vitro | nih.gov |
| Mushroom Tyrosinase | Various tetra-substituted imidazoles | Identified as a potential target for inhibition. | In Silico / In Vitro | benthamdirect.com |
| Leishmania mexicana Arginase | N-(2-methoxyphenyl)-1-methyl-1H-benzimidazol-2-amine | Inhibited 68.27% of recombinant enzyme activity. | In Vitro | mdpi.com |
Elucidation of Mechanistic Pathways of Interaction with Molecular Targets
The interaction of imidazole derivatives with their molecular targets is governed by a combination of non-covalent and coordination interactions. The specific mechanistic pathway is determined by the topology of the enzyme's active site and the electronic and steric properties of the imidazole ligand and its substituents. In silico molecular docking and in vitro kinetic studies have been instrumental in elucidating these pathways for analogous compounds.
For enzymes that are not heme-containing, interactions are typically driven by hydrogen bonding, hydrophobic interactions, and π-π stacking. Molecular docking studies on various substituted imidazoles targeting enzymes like tyrosinase and kinases reveal that the ligand orients itself within the active site to maximize these favorable contacts with key amino acid residues. benthamdirect.comscispace.com
In the case of heme-containing enzymes like Cytochrome P450s, the mechanism is more specific and involves direct interaction with the central heme iron. nih.gov This interaction is a hallmark of many imidazole-based enzyme inhibitors and is a primary determinant of their inhibitory potency.
Role of Imidazole Nitrogen Atoms in Coordination and Hydrogen Bonding Interactions
The two nitrogen atoms within the imidazole ring are central to its ability to interact with biological macromolecules. One nitrogen atom typically acts as a hydrogen bond donor (the pyrrole-type nitrogen, N-H), while the other acts as a hydrogen bond acceptor or a metal ligand (the pyridine-type nitrogen, N).
A critical mechanism of action for many imidazole-containing drugs is the coordination of the pyridine-type nitrogen to a metal center within an enzyme's active site. This is exemplified by the inhibition of cytochrome P450 enzymes. Spectroscopic analysis has confirmed that the imidazole moiety of inhibitors can displace a water molecule and form a direct coordinate bond with the ferric (Fe³⁺) or ferrous (Fe²⁺) iron of the heme group. nih.gov This "Type II" binding interaction is characterized by a distinct spectral shift and results in potent, often competitive, inhibition of the enzyme's catalytic activity. nih.gov
In addition to metal coordination, both nitrogen atoms are proficient in forming hydrogen bonds . The N-H group can donate a hydrogen bond to an acceptor residue (e.g., the carbonyl oxygen of a peptide backbone or an aspartate/glutamate side chain), while the lone pair on the pyridine-type nitrogen can accept a hydrogen bond from a donor residue (e.g., the hydroxyl group of serine or the amide group of asparagine). These hydrogen bonds are crucial for anchoring the molecule within the active site and ensuring correct orientation for inhibitory activity.
| Imidazole Nitrogen Atom | Type of Interaction | Description | Example Target/Residue |
|---|---|---|---|
| Pyridine-type (sp² hybridized) | Metal Coordination | The lone pair of electrons forms a coordinate bond with a metal ion. | Heme iron in Cytochrome P450s. |
| Pyridine-type (sp² hybridized) | Hydrogen Bond Acceptor | The lone pair accepts a proton from a donor group. | Serine, Threonine, Asparagine residues. |
| Pyrrole-type (N-H) | Hydrogen Bond Donor | The N-H proton is donated to an acceptor group. | Aspartate, Glutamate, peptide carbonyl backbone. |
Influence of Substituents on Molecular Interaction Profiles
The methoxyphenyl group plays a multifaceted role. The methoxy (B1213986) (-OCH₃) group is a hydrogen bond acceptor and can also influence the electronic properties of the phenyl ring. Molecular docking studies of a 1-(4-methoxyphenyl)-triazole derivative targeting the EGFR tyrosine kinase receptor showed the methoxy group forming a hydrogen bond with a key amino acid residue in the active site. scispace.com This demonstrates the potential for the methoxy group to act as a critical anchoring point. Furthermore, the presence and position of methoxy groups can determine target selectivity. For example, the dimethoxy-phenyl substitution pattern in 2-(3,4-dimethoxy-phenyl)-4,5-dihydro-1H-imidazole was associated with high potency and selectivity for the MAO-A enzyme. nih.gov The lipophilicity imparted by the methoxyphenyl group also facilitates passage through cellular membranes to reach intracellular targets.
The position of the substituent on the imidazole ring is also critical. The placement of the (2-methoxyphenyl)methyl group at the 4-position of the imidazole ring provides a specific three-dimensional architecture that will be selectively accommodated by certain enzyme active sites over others, thus governing the compound's target specificity.
Advanced Derivatization and Scaffold Modifications of 4 2 Methoxyphenyl Methyl 1h Imidazole
Systematic Synthesis of Substituted 4-[(2-methoxyphenyl)methyl]-1H-imidazole Analogs
The systematic synthesis of analogs of this compound allows for a thorough exploration of the structure-activity relationship (SAR). Key modifications often target the nitrogen atoms of the imidazole (B134444) ring, as well as the C2 and C5 positions, and substitutions on the benzyl (B1604629) moiety.
N-alkylation of the imidazole ring is a common strategy to introduce a variety of functional groups. nih.govprepchem.com This can be achieved by reacting the parent imidazole with a range of alkyl halides in the presence of a base. For instance, treatment with different benzyl bromides can yield a series of N-benzyl derivatives. The reaction conditions, such as the choice of solvent and base, can influence the regioselectivity of the N-alkylation.
Another key modification is the introduction of substituents at the C2 and C5 positions of the imidazole ring. C-H activation and subsequent functionalization are powerful tools for this purpose. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enable the introduction of various aryl or heteroaryl groups at these positions, significantly diversifying the chemical space around the imidazole core. researchgate.netnih.govnih.gov For example, bromination of the imidazole ring followed by a Suzuki coupling can introduce a phenyl or pyridyl group.
The synthesis of 1,2,4,5-tetrasubstituted imidazoles is often achieved through multi-component reactions, such as the Radziszewski reaction, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, an amine, and ammonia (B1221849) or an ammonium (B1175870) salt. nih.govnih.gov This approach allows for the efficient assembly of highly substituted imidazole scaffolds.
Table 1: Examples of Systematically Synthesized this compound Analogs
| Compound ID | R1 (N-substitution) | R2 (C2-substitution) | R3 (C5-substitution) | Synthetic Method |
| A-1 | H | H | H | Starting Material |
| A-2 | -CH₃ | H | H | N-alkylation |
| A-3 | -CH₂Ph | H | H | N-alkylation |
| A-4 | H | -Ph | H | C-H arylation |
| A-5 | H | H | -Br | Halogenation |
| A-6 | H | H | -Ph | Suzuki Coupling |
Strategic Diversification of the Methoxy (B1213986) Phenyl Moiety
The 2-methoxyphenyl group is a critical component of the molecule, and its strategic diversification can significantly impact biological activity. Modifications can include altering the position of the methoxy group, replacing it with other substituents, or employing bioisosteric replacements. acs.org
One approach is to synthesize analogs with the methoxy group at the meta- or para-positions of the phenyl ring to investigate the influence of its spatial orientation. Furthermore, the methoxy group can be replaced by other electron-donating or electron-withdrawing groups, such as hydroxyl, amino, nitro, or halo groups, to probe the electronic requirements for activity.
Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the physicochemical properties of a molecule while retaining its biological activity. estranky.sknih.govnih.gov For the methoxy group, common bioisosteres include, but are not limited to, ethoxy, difluoromethoxy, or even small heterocyclic rings like oxadiazole. drughunter.com These modifications can influence the compound's metabolic stability, lipophilicity, and hydrogen bonding capacity. For instance, replacing the methoxy group with a trifluoroethylamine motif can enhance metabolic stability. drughunter.com
Table 2: Bioisosteric Replacements for the Methoxy Group on the Phenyl Ring
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
| -OCH₃ | -OH | Potential for new hydrogen bond interactions. |
| -OCH₃ | -NH₂ | Introduction of a basic center, potential for H-bonding. |
| -OCH₃ | -F | Minimal steric perturbation, alters electronic properties. |
| -OCH₃ | -CF₃ | Electron-withdrawing, can improve metabolic stability. |
| -OCH₃ | 1,2,4-Oxadiazole | Can mimic hydrogen bonding and improve pharmacokinetic profile. nih.govdrughunter.com |
Integration of this compound into Larger Heterocyclic Systems
Integrating the this compound scaffold into larger, fused heterocyclic systems can lead to the discovery of novel compounds with unique pharmacological profiles. This can be achieved through various cyclization reactions, creating polycyclic structures with constrained conformations. mdpi.com
One common strategy is the synthesis of fused triazolo-imidazoles. researchgate.netrsc.org This can be accomplished through a sequential van Leusen imidazole synthesis followed by an intramolecular alkyne-azide cycloaddition. researchgate.net Another approach involves the construction of phenanthro[9,10-d]imidazole derivatives, where the imidazole ring is fused to a phenanthrene (B1679779) backbone. nih.gov This significantly increases the aromatic surface area of the molecule.
Furthermore, the imidazole core can be annulated to form other heterocyclic rings such as pyridines, pyrazines, or pyrimidines. researchgate.net These fused systems can be synthesized through various condensation and cyclization reactions, often starting from appropriately functionalized imidazole precursors. The resulting polycyclic compounds have rigid structures that can enhance binding affinity to biological targets.
Table 3: Examples of Fused Heterocyclic Systems Derived from an Imidazole Core
| Fused Heterocycle | General Synthetic Strategy | Potential Advantage |
| Triazolo[4,5-b]imidazole | Intramolecular alkyne-azide cycloaddition. researchgate.net | Increased nitrogen content, potential for new interactions. |
| Phenanthro[9,10-d]imidazole | Condensation with phenanthrene-9,10-dione. nih.gov | Extended aromatic system, potential for intercalating activity. |
| Imidazo[4,5-b]pyridine | Cyclocondensation with a 1,3-dicarbonyl compound. | Introduction of a pyridine (B92270) ring, modulating basicity and solubility. |
| Pyrrolo[1,2-a]benzimidazole | Intramolecular cyclization of an N-alkenylbenzimidazole. mdpi.com | Creation of a bridged ring system with defined stereochemistry. |
Theoretical Approaches to the Design of Prodrugs and Targeted Delivery Systems
Theoretical and computational methods play a crucial role in the rational design of prodrugs and targeted delivery systems for this compound. irjmets.com These approaches aim to improve the pharmacokinetic properties of the parent compound, such as solubility, permeability, and metabolic stability, and to achieve site-specific drug release. nih.govresearchgate.netacs.org
Prodrug design often involves masking a key functional group of the active drug with a promoiety, which is later cleaved in vivo to release the parent molecule. For compounds containing a methoxyphenyl group, a prodrug strategy could involve conjugation to a dipeptide, which can be cleaved by intestinal enzymes for colon-specific delivery. nih.gov Computational tools, such as molecular docking and quantum chemical calculations, can be used to predict the stability of the prodrug linkage and its susceptibility to enzymatic cleavage. ijrar.org
Targeted drug delivery systems aim to increase the concentration of the drug at the site of action, thereby enhancing efficacy and reducing off-target toxicity. Imidazole-containing compounds can be incorporated into various delivery platforms, such as liposomes or nanoparticles. For instance, imidazole-based lipids can be used to create pH-sensitive liposomes that release their cargo in the acidic tumor microenvironment. Theoretical modeling can aid in the design of these delivery systems by predicting their stability, drug-loading capacity, and release kinetics.
Table 4: Theoretical Design Strategies for Prodrugs and Delivery Systems
| Strategy | Theoretical Approach | Desired Outcome |
| Prodrug Design | Molecular docking with metabolic enzymes. | Predictable enzymatic cleavage and release of the active drug. irjmets.com |
| Quantum mechanical calculations of linker stability. | Optimized linker chemistry for desired release profile. | |
| Targeted Delivery | Modeling of nanoparticle-drug interactions. | High drug loading and stability of the delivery system. |
| Simulation of pH-dependent conformational changes in carriers. | Triggered drug release in specific physiological environments. |
Future Research Directions and Unexplored Avenues for 4 2 Methoxyphenyl Methyl 1h Imidazole Research
Application of Emerging Advanced Computational Methodologies
The advent of advanced computational tools has revolutionized drug discovery and development, offering predictive insights into molecular behavior and interactions. nih.gov For 4-[(2-methoxyphenyl)methyl]-1H-imidazole, these methodologies can accelerate the identification of its biological targets and elucidate its mechanism of action.
Future research should leverage a suite of computational techniques. Molecular dynamics (MD) simulations can provide a dynamic understanding of how the compound interacts with potential protein targets, revealing conformational changes and binding stability over time. mdpi.com Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build models that correlate the structural features of this compound and its analogues with their biological activities. nih.gov Furthermore, molecular docking studies can predict the binding affinity and orientation of the compound within the active sites of various enzymes and receptors, helping to prioritize biological testing. nih.gov These computational approaches have been successfully applied to other imidazole (B134444) derivatives to identify potential inhibitors for targets like the SARS-CoV-2 main protease and to understand their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. mdpi.comnih.gov
Table 1: Potential Computational Methodologies for this compound Research
| Computational Method | Potential Application | Research Goal |
| Molecular Dynamics (MD) Simulations | Simulating the interaction of the compound with target proteins. | Understanding binding stability and conformational changes. |
| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the activity of new derivatives. | Guiding the design of more potent analogues. |
| Molecular Docking | Predicting binding modes and affinities to various biological targets. | Identifying high-potential targets for experimental validation. |
| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. | Assessing the drug-likeness of the compound early in development. |
Exploration of Novel and Efficient Synthetic Routes
The efficiency of the synthetic route to a compound is a critical factor in its development. While classical methods for imidazole synthesis exist, future research should focus on developing more efficient, regioselective, and environmentally friendly pathways to this compound.
Recent advancements in the synthesis of disubstituted imidazoles offer promising avenues. For instance, catalyst-free [3+2] cyclization reactions of vinyl azides with amidines have been shown to produce 2,4-disubstituted imidazoles in good to excellent yields with high functional group tolerance. acs.org Another approach to consider is the use of green chemistry methodologies, such as microwave-assisted synthesis or the use of ionic liquids as solvents, which can reduce reaction times and improve yields. tandfonline.comtandfonline.comorganic-chemistry.org The development of a short and efficient synthesis that provides complete regioselectivity would be a significant step forward, enabling easier access to the target compound and its derivatives for further study. rsc.org
Table 2: Comparison of Potential Synthetic Routes for this compound
| Synthetic Method | Potential Advantages | Key Considerations |
| Catalyst-Free [3+2] Cyclization | High yields, broad functional group tolerance, avoids metal catalysts. | Availability of starting vinyl azides. |
| Microwave-Assisted Synthesis | Rapid reaction times, often improved yields, energy efficient. | Specialized equipment required. |
| Ionic Liquid-Based Synthesis | Environmentally friendly, potential for catalyst recycling. tandfonline.com | Cost and recovery of the ionic liquid. |
| Regioselective Synthesis from Glycine Derivatives | High regioselectivity, access to diverse substituents. rsc.org | Multi-step process. |
Investigation of Less Explored Biological Targets and Mechanistic Pathways (In Vitro/In Silico)
The biological activity of imidazole derivatives is vast, with compounds showing potential as anticancer, antimicrobial, and anti-inflammatory agents, among others. globalresearchonline.netresearchgate.net For this compound, a systematic exploration of less-studied biological targets could reveal novel therapeutic applications.
In silico screening of the compound against a wide range of protein targets can be the first step in this exploration. Targets that have been identified for other imidazole derivatives, such as sirtuins, xanthine (B1682287) oxidase, and acetylcholinesterase, could be of particular interest. mdpi.comnih.gov Following computational predictions, in vitro enzymatic and cell-based assays are crucial for validation. For example, if docking studies suggest an interaction with sirtuins, enzymatic assays can be performed to quantify the inhibitory activity. nih.gov The investigation into its potential as an antiproliferative agent against various cancer cell lines is also a promising avenue. mdpi.com
Table 3: Potential Biological Targets and Screening Methods for this compound
| Potential Biological Target | Rationale for Investigation | Suggested Screening Method |
| Sirtuins | Imidazole derivatives have shown regulatory activity against these epigenetic enzymes. nih.gov | In vitro enzymatic inhibition assays. |
| Xanthine Oxidase | Some trisubstituted imidazoles are known inhibitors. mdpi.com | Spectrophotometric enzymatic assays. |
| Acetylcholinesterase | Potential relevance for neurodegenerative diseases. mdpi.com | Ellman's method for AChE inhibition. |
| Various Cancer Cell Lines | Antiproliferative activity is a common feature of imidazole compounds. mdpi.com | MTT or other cell viability assays. |
Development of Multidisciplinary Research Approaches in Imidazole Chemistry
To fully realize the potential of this compound, a multidisciplinary research approach is essential. This involves the integration of computational chemistry, synthetic organic chemistry, medicinal chemistry, and molecular biology. Such an approach fosters a synergistic cycle of discovery.
This integrated strategy would begin with computational studies to predict potential biological targets and design novel analogues with improved activity. nih.gov Synthetic chemists would then develop efficient routes to synthesize these compounds. researchgate.net Subsequently, these new molecules would be evaluated through a battery of in vitro and cell-based assays to determine their biological activity and mechanism of action. researchgate.net This collaborative effort can lead to a deeper understanding of the structure-activity relationships and accelerate the journey from a promising molecule to a potential therapeutic agent. The development of imidazole-based supramolecular complexes for medicinal applications is another area where multidisciplinary collaboration is key. mdpi.com
Q & A
Q. What are the common synthetic routes for preparing 4-[(2-methoxyphenyl)methyl]-1H-imidazole and its derivatives?
Methodological Answer: The synthesis of imidazole derivatives typically involves cyclization reactions or coupling strategies. For example:
- Cyclization : Reacting substituted benzaldehydes with amines (e.g., benzimidazole precursors) in solvents like ethanol or methanol under reflux, often catalyzed by acetic acid or Lewis acids .
- Multi-component reactions : Using tetrakis(dimethylamino)ethylene (TDAE) to facilitate nucleophilic substitutions, as seen in the synthesis of nitroimidazole derivatives .
- Cross-coupling : Introducing aryl groups via Suzuki-Miyaura coupling or Ullmann reactions, with catalysts like Pd(PPh₃)₄ .
Key considerations include optimizing reaction time, temperature (e.g., 120°C for cyclization ), and purification via column chromatography or recrystallization.
Q. Which spectroscopic techniques are essential for characterizing the structure of this compound?
Methodological Answer: A combination of techniques is critical:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm and imidazole protons at δ 7.0–8.5 ppm) .
- X-ray crystallography : Resolves 3D structures and confirms regiochemistry. For example, monoclinic crystal systems (space group P2₁/c) with unit cell parameters (e.g., a = 11.7 Å, β = 99.7°) are analyzed using SHELXL for refinement .
- IR spectroscopy : Detects functional groups (e.g., C=N stretch at ~1600 cm⁻¹) .
Data cross-validation minimizes structural ambiguities.
Q. What are the primary research applications of this compound in medicinal chemistry?
Methodological Answer: This scaffold is explored for:
- Antimicrobial agents : Modifying substituents (e.g., halogenation) enhances activity against resistant strains .
- Enzyme inhibitors : Docking studies (e.g., with α-glucosidase) assess binding affinities. Derivatives like 9c show competitive inhibition via hydrogen bonding to catalytic residues .
- Biochemical probes : Sulfonyl chloride derivatives (e.g., 1-methylimidazole-4-sulfonyl chloride) act as intermediates for labeling biomolecules .
Advanced Questions
Q. How do researchers address contradictions between computational predictions and experimental data in crystallographic analysis?
Methodological Answer: Discrepancies (e.g., bond lengths or angles) are resolved via:
- Multi-parameter refinement : SHELXL iteratively adjusts thermal parameters and occupancy factors to match observed vs. calculated electron density maps .
- Twinned data correction : For overlapping reflections, algorithms like HKL-3000 deconvolute intensities .
- Validation tools : Programs like PLATON check for geometric outliers, ensuring compliance with expected bond distances (e.g., C–C ≈ 1.54 Å) .
Q. What strategies optimize reaction yields in multi-step synthesis involving sensitive functional groups?
Methodological Answer: Key approaches include:
- Protecting groups : Temporarily shield reactive sites (e.g., using FMOC for amines ).
- Low-temperature kinetics : Slow addition of reagents at –78°C minimizes side reactions .
- Catalyst screening : Testing Pd(0) vs. Cu(I) for coupling efficiency in arylations .
For example, TDAE-mediated reactions achieve >70% yield by stabilizing intermediates .
Q. How do hydrogen-bonding patterns influence the supramolecular assembly of imidazole derivatives?
Methodological Answer: Hydrogen bonds dictate crystal packing and stability:
- Graph-set analysis : Classifies motifs (e.g., R₂²(8) rings from N–H⋯O interactions) .
- Phenyl stacking : 2-Methoxyphenyl groups engage in π-π interactions (3.8–4.2 Å spacing), stabilizing layered structures .
- Solvent effects : Polar solvents like DMF promote H-bond networks, while toluene favors van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
